Ethyl 2-ethyl-4-oxocyclopentanecarboxylate
Overview
Description
Ethyl 2-ethyl-4-oxocyclopentanecarboxylate is an organic compound with the molecular formula C10H16O3 It is a derivative of cyclopentanecarboxylate, featuring an ethyl group at the second position and a keto group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-ethyl-4-oxocyclopentanecarboxylate can be synthesized through several methods. One common approach involves the alkylation of ethyl 2-oxocyclopentanecarboxylate with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is usually purified through distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the keto group can yield alcohol derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides and strong bases like sodium hydride are used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Ethyl 2-ethyl-4-oxocyclopentanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl 2-ethyl-4-oxocyclopentanecarboxylate involves its interaction with various molecular targets. The keto group can participate in nucleophilic addition reactions, while the ethyl group can undergo substitution. These interactions can modulate the activity of enzymes and other proteins, influencing biochemical pathways.
Comparison with Similar Compounds
- Ethyl 2-oxocyclopentanecarboxylate
- Methyl 2-oxocyclopentanecarboxylate
- Ethyl 2-cyclopentanonecarboxylate
Comparison: Ethyl 2-ethyl-4-oxocyclopentanecarboxylate is unique due to the presence of both an ethyl group and a keto group, which confer distinct reactivity and properties. Compared to ethyl 2-oxocyclopentanecarboxylate, the additional ethyl group enhances its hydrophobicity and potential for steric interactions. This makes it a valuable intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
ethyl 2-ethyl-4-oxocyclopentane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-3-7-5-8(11)6-9(7)10(12)13-4-2/h7,9H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJZEMMOXTZWIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=O)CC1C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901202410 | |
Record name | Cyclopentanecarboxylic acid, 2-ethyl-4-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901202410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201187-11-2 | |
Record name | Cyclopentanecarboxylic acid, 2-ethyl-4-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1201187-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentanecarboxylic acid, 2-ethyl-4-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901202410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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